3-Fluoro-2-(methyl-propoxycarbonyl-amino)-benzoicacid
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Overview
Description
3-Fluoro-2-(methyl-propoxycarbonyl-amino)-benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C12H14FNO4 and a molecular weight of 255.24 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom, a methyl group, and a propoxycarbonyl-amino group attached to the benzoic acid core .
Preparation Methods
The synthesis of 3-Fluoro-2-(methyl-propoxycarbonyl-amino)-benzoic acid involves several steps, typically starting with the fluorination of a suitable benzoic acid precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base . The methyl-propoxycarbonyl-amino group is then introduced through a series of reactions involving the appropriate amine and esterification reagents . Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
3-Fluoro-2-(methyl-propoxycarbonyl-amino)-benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methyl-propoxycarbonyl-amino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity . The propoxycarbonyl-amino group may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparison with Similar Compounds
3-Fluoro-2-(methyl-propoxycarbonyl-amino)-benzoic acid can be compared with other fluorinated benzoic acid derivatives, such as:
3-Fluoro-4-(methyl-propoxycarbonyl-amino)-benzoic acid: This compound has a similar structure but with the fluorine atom in a different position, which can affect its chemical properties and reactivity.
2-Fluoro-3-(methyl-propoxycarbonyl-amino)-benzoic acid: The position of the fluorine atom and the propoxycarbonyl-amino group can influence the compound’s biological activity and its interactions with molecular targets.
The uniqueness of 3-Fluoro-2-(methyl-propoxycarbonyl-amino)-benzoic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14FNO4 |
---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
3-fluoro-2-[methyl(propoxycarbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H14FNO4/c1-3-7-18-12(17)14(2)10-8(11(15)16)5-4-6-9(10)13/h4-6H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
LAMSPLDHJNKMBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N(C)C1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
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